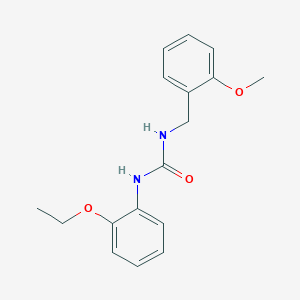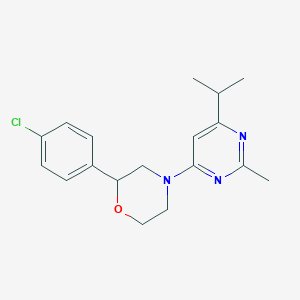
N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)urea, also known as EMBU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMBU is a urea derivative and has a molecular formula of C17H19N2O3.
Applications De Recherche Scientifique
N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)urea has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)urea has been investigated as a potential drug candidate for the treatment of several diseases, such as cancer, diabetes, and inflammation. N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)urea has been reported to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)urea has been shown to possess anti-inflammatory and anti-diabetic properties, making it a potential candidate for the treatment of these diseases.
In materials science, N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)urea has been studied for its potential applications as a building block for the synthesis of novel materials. N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)urea has been used as a precursor for the synthesis of urea-based polymers and as a ligand for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous materials that have gained significant attention due to their potential applications in gas storage, separation, and catalysis.
In environmental science, N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)urea has been studied for its potential applications in the removal of toxic pollutants from water. N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)urea has been shown to exhibit high adsorption capacity towards toxic pollutants, such as heavy metals and organic compounds, making it a potential candidate for the development of efficient water treatment systems.
Mécanisme D'action
The mechanism of action of N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)urea has been shown to inhibit the activity of several enzymes, including tyrosine kinase and cyclooxygenase-2 (COX-2). Moreover, N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)urea has been reported to modulate the expression of several genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)urea has been shown to exhibit several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-diabetic activities. N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)urea has been reported to induce apoptosis (cell death) in cancer cells and to inhibit the growth and proliferation of cancer cells. Moreover, N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)urea has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and to improve glucose tolerance in diabetic mice.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)urea has several advantages for lab experiments, including its simple synthesis method, high yield and purity, and potential applications in various fields. However, N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)urea also has some limitations, including its limited solubility in water and its potential toxicity towards certain cell types.
Orientations Futures
There are several future directions for the research on N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)urea, including the optimization of its synthesis method, the development of more efficient water treatment systems using N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)urea, and the investigation of its potential applications in other fields, such as agriculture and energy. Moreover, further studies are needed to fully understand the mechanism of action of N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)urea and its potential toxicity towards different cell types.
Méthodes De Synthèse
N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)urea can be synthesized through a simple and efficient method using the reaction between 2-ethoxyaniline and 2-methoxybenzyl isocyanate. The reaction takes place in the presence of a base, such as potassium carbonate, and the product is obtained in high yield and purity. The synthesis of N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)urea has been reported in several research studies, and the method has been optimized for large-scale production.
Propriétés
IUPAC Name |
1-(2-ethoxyphenyl)-3-[(2-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-3-22-16-11-7-5-9-14(16)19-17(20)18-12-13-8-4-6-10-15(13)21-2/h4-11H,3,12H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYXSZBRZVNSBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5314860.png)
![1-[(dimethylamino)sulfonyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B5314867.png)
![N-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl}pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5314868.png)

![1-methyl-4-[2-(trifluoromethyl)benzyl]piperazine hydrochloride](/img/structure/B5314873.png)
![N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5314879.png)
![2-[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5314886.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-methylbenzamide](/img/structure/B5314899.png)
![1-furo[3,2-c]pyridin-4-yl-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5314900.png)
![N-(4-acetylphenyl)-4-{[3-(4-fluorophenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5314905.png)
![5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5314906.png)
![4-(4-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5314916.png)
![1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2-buten-1-one](/img/structure/B5314930.png)